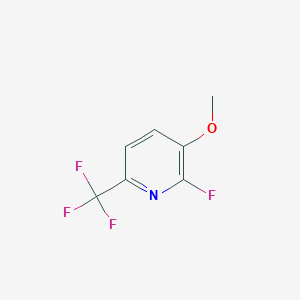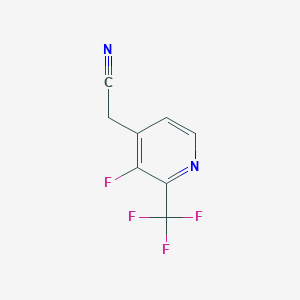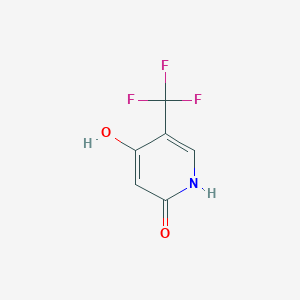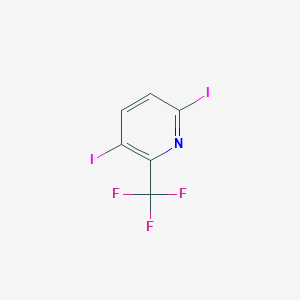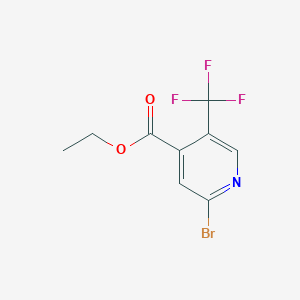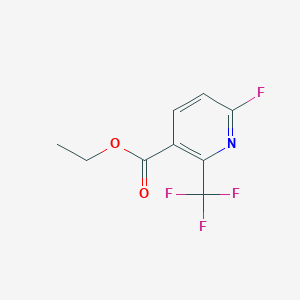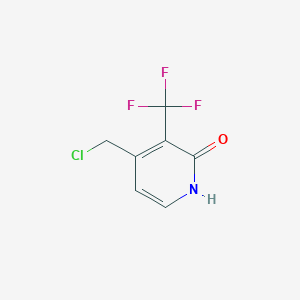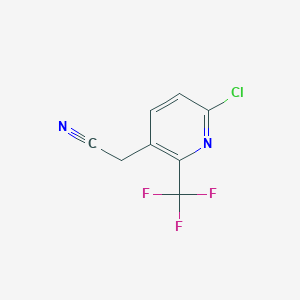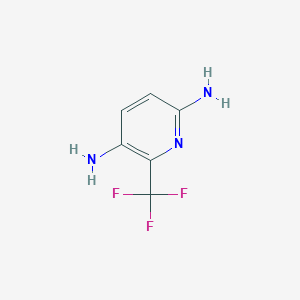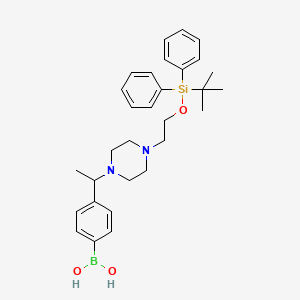
Ácido (4-(1-(4-(2-((terc-butildifenilsilil)oxi)etil)piperazin-1-il)etil)fenil)borónico
Descripción general
Descripción
(4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C30H41BN2O3Si and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Químicosensores
El grupo terc-butildifenilsilil se ha utilizado en el desarrollo de químicosensores. Por ejemplo, un quimiosensor que contiene un grupo silil similar ha sido capaz de servir como quimiosensor radométrico para la detección altamente sensible de iones fluoruro (F−) en soluciones .
Actividad Antibacteriana
Los compuestos con grupos terc-butildifenilsilil se han evaluado para determinar sus actividades antibacterianas contra diversas cepas bacterianas, incluyendo bacterias gram-positivas y gram-negativas . Esto indica aplicaciones potenciales en el desarrollo de nuevos agentes antibacterianos.
Síntesis de Compuestos Orgánicos
Tales compuestos sirven como bloques de construcción útiles o intermediarios en la síntesis de varios compuestos orgánicos novedosos, incluyendo amidas, sulfonamidas y bases de Mannich , que son cruciales en la química medicinal.
Precursor de Compuestos Biológicamente Activos
El grupo terc-butildifenilsilil se utiliza en precursores de productos naturales biológicamente activos. Por ejemplo, un compuesto con este grupo se ha sintetizado como un posible precursor de productos naturales como Indiacen A y B , que tienen diversas actividades biológicas.
Estudios de Citotoxicidad
Los compuestos con grupos terc-butildifenilsilil se han diseñado y sintetizado para estudios de citotoxicidad. Estos estudios miden el efecto citotóxico de los compuestos en las células, lo cual es importante para el desarrollo de fármacos .
Propiedades
IUPAC Name |
[4-[1-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41BN2O3Si/c1-25(26-15-17-27(18-16-26)31(34)35)33-21-19-32(20-22-33)23-24-36-37(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,25,34-35H,19-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHWJOJGQMIMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41BN2O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



